Compound Identification and Physicochemical Properties
Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 3-(Tert-Octylamino)Propionitrile
This guide provides a comprehensive technical overview of 3-(Tert-Octylamino)Propionitrile, a bifunctional molecule featuring a sterically hindered secondary amine and a reactive nitrile group. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, reactivity, and potential applications, grounding all claims in established chemical principles and authoritative sources.
3-(Tert-Octylamino)Propionitrile, also known by its IUPAC name 3-(2,4,4-trimethylpentan-2-ylamino)propanenitrile, is a unique building block in organic synthesis. The "tert-octyl" group, formally 1,1,3,3-tetramethylbutyl, imparts significant steric bulk and lipophilicity, which can be leveraged to modulate the solubility, metabolic stability, and binding characteristics of derivative compounds.
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 3-(2,4,4-trimethylpentan-2-ylamino)propanenitrile[] |
| CAS Number | 86375-28-2[][2][3] |
| Molecular Formula | C₁₁H₂₂N₂[] |
| Molecular Weight | 182.31 g/mol [][4] |
| Canonical SMILES | CC(C)(C)CC(C)(C)NCCC#N[] |
| InChI Key | NJRROXHFUFARLU-UHFFFAOYSA-N[] |
| Synonyms | 3-[(1,1,3,3-Tetramethylbutyl)amino]propanenitrile[] |
The physical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Density | 0.86 g/cm³ | [][2] |
| Boiling Point | 135 °C (at 20 mmHg) | [2] |
| pKa (Predicted) | 8.54 ± 0.38 |[2] |
Spectroscopic and Analytical Characterization
Structural verification is paramount in chemical synthesis. While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Expertise in Spectral Interpretation
The following predictions are based on established principles of chemical spectroscopy. The bulky tert-octyl group will dominate the aliphatic region of the NMR spectra, while the propionitrile moiety provides distinct signals corresponding to the ethyl bridge and the electronically deshielded nitrile carbon.
-
¹H NMR: The spectrum is expected to show distinct singlets for the non-equivalent methyl groups and the methylene group of the tert-octyl substituent. The protons of the propionitrile backbone will appear as two triplets, a result of coupling between the adjacent methylene groups (-CH₂-CH₂-CN).
-
¹³C NMR: The nitrile carbon will have a characteristic downfield shift (typically 115-125 ppm). The various carbons of the bulky alkyl group will appear in the upfield aliphatic region.
-
IR Spectroscopy: Key functional groups will produce strong, characteristic absorption bands. The C≡N (nitrile) stretch is expected around 2240-2260 cm⁻¹, a region with few other interfering signals. The N-H stretch of the secondary amine will appear as a single, weaker band around 3300-3500 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ should be observable at m/z 182. A prominent fragmentation pattern would involve the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a tert-butyl group (C₄H₉, 57 Da) or a larger fragment from the tert-octyl chain.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
|---|---|---|---|
| ¹H NMR | tert-Butyl (C(CH₃)₃) | ~1.0 ppm (singlet, 9H) | Equivalent methyl protons adjacent to a quaternary carbon. |
| Methylene (-CH₂-) | ~1.4 ppm (singlet, 2H) | Methylene protons adjacent to two quaternary carbons. | |
| tert-Amine Methyls (C(CH₃)₂) | ~1.1 ppm (singlet, 6H) | Equivalent methyl protons on the carbon bonded to nitrogen. | |
| N-CH₂- | ~2.8 ppm (triplet) | Methylene group adjacent to the amine nitrogen and another CH₂. | |
| -CH₂-CN | ~2.6 ppm (triplet) | Methylene group adjacent to the nitrile group and another CH₂. | |
| ¹³C NMR | -C≡N | ~118 ppm | Characteristic shift for a nitrile carbon. |
| Aliphatic Carbons | 25-60 ppm | Various shifts for the carbons of the tert-octyl and ethyl groups. | |
| IR | C≡N Stretch | 2240-2260 cm⁻¹ | Strong, sharp absorption typical for a nitrile functional group.[5] |
| N-H Stretch | 3300-3500 cm⁻¹ | Moderate, single peak characteristic of a secondary amine. |
| MS | Molecular Ion [M]⁺ | m/z = 182 | Corresponds to the molecular weight of C₁₁H₂₂N₂. |
Synthesis and Purification Workflow
The most direct and efficient synthesis of 3-(Tert-Octylamino)Propionitrile is via aza-Michael addition. This reaction involves the conjugate addition of tert-octylamine to acrylonitrile.
Causality in Protocol Design
The choice of reaction conditions is critical for success. The reaction is typically performed without a solvent or in a polar protic solvent like ethanol to facilitate proton transfer in the transition state. It is an exothermic reaction, and temperature control is crucial to prevent the uncontrolled polymerization of acrylonitrile, a common and hazardous side reaction. The absence of a catalyst is often feasible, as the inherent basicity of the amine is sufficient to promote the reaction. Purification by vacuum distillation is ideal for removing unreacted starting materials and byproducts from the high-boiling point product.
Detailed Experimental Protocol: Aza-Michael Addition
Safety Precaution: Acrylonitrile is a toxic and volatile lachrymator. This procedure must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-octylamine (1.0 eq).
-
Reagent Addition: Cool the flask in an ice-water bath. Slowly add acrylonitrile (1.05 eq) dropwise via an addition funnel over 30 minutes. The slight excess of acrylonitrile ensures complete consumption of the limiting amine.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove any unreacted acrylonitrile.
-
Purification: The resulting crude oil is purified by vacuum distillation. The fraction corresponding to 3-(Tert-Octylamino)Propionitrile (b.p. 135 °C at 20 mmHg) is collected.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-(Tert-Octylamino)Propionitrile.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this molecule stems from its two distinct functional groups.
-
The Secondary Amine: As a nucleophile and a base, it can undergo N-alkylation, N-acylation, and other standard amine transformations to build more complex molecular architectures.
-
The Nitrile Group: This versatile group can be:
-
Reduced to a primary amine (-CH₂NH₂) using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transforms the molecule into a valuable 1,3-diamine synthon.
-
Hydrolyzed under acidic or basic conditions to form a carboxylic acid (-COOH), creating an amino acid derivative.
-
Diagram of Potential Reactions
Caption: Key transformations of 3-(Tert-Octylamino)Propionitrile.
Relevance in Medicinal Chemistry
The propionitrile motif is a well-established pharmacophore in modern drug design.[7] The nitrile group is a metabolically stable and effective hydrogen bond acceptor, often serving as an isostere for a carbonyl group.[8] Its inclusion can enhance binding affinity to protein targets and improve pharmacokinetic properties.
The sterically demanding tert-octyl group can serve as a "lipophilic anchor," promoting passage through cell membranes or occupying large hydrophobic pockets in target enzymes or receptors. Therefore, 3-(Tert-Octylamino)Propionitrile represents a valuable starting material for generating libraries of novel compounds for screening in drug discovery programs, particularly in areas where modulation of polarity and steric profile is key.
Safety and Handling
-
Toxicity: Aminonitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[9][10] The nitrile group can be metabolized to release cyanide in vivo, although the rate of release varies significantly.
-
Irritation: These compounds are often irritants to the skin, eyes, and respiratory system.[4]
-
Flammability: Lower molecular weight nitriles are flammable liquids.[10][11]
Table 4: Representative GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statements |
|---|
|
| Warning/Danger | H302: Harmful if swallowed. H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H332: Harmful if inhaled. H335: May cause respiratory irritation.[4] |Handling and Storage Recommendations
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[9][10]
Conclusion
3-(Tert-Octylamino)Propionitrile is a synthetically versatile molecule whose true potential lies in its application as a scaffold in medicinal chemistry and materials science. Its unique combination of a sterically hindered lipophilic group and two modifiable functional handles—the secondary amine and the nitrile—makes it an attractive building block for creating novel chemical entities with tailored properties. Understanding its synthesis, reactivity, and safety profile is the first step for researchers looking to unlock its full potential.
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Propionitrile - Wikipedia. Wikipedia. [Link]
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Propanenitrile, 3-(methylamino)- | C4H8N2 | CID 69656 - PubChem. National Center for Biotechnology Information. [Link]
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Propionitrile in Pharmaceutical Manufacturing - Rock Chemicals, Inc. Rock Chemicals, Inc. [Link]
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3-(Octylamino)propanenitrile - CAS Common Chemistry. CAS. [Link]
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β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE - Organic Syntheses. Organic Syntheses. [Link]
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Chemistry 318: Ir, MS, Uv, NMR Spectros. Scribd. [Link]
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Preparation, Identification, and Low-Temperature Infrared Spectra of Two Elusive Crystalline Nitrile Ices. The Planetary Science Journal. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. National Center for Biotechnology Information. [Link]
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